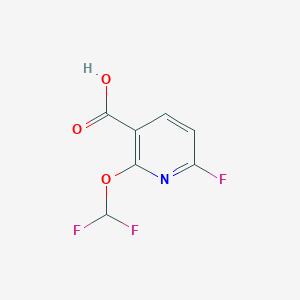

2-Difluoromethoxy-6-fluoronicotinic acid

描述

属性

IUPAC Name |

2-(difluoromethoxy)-6-fluoropyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F3NO3/c8-4-2-1-3(6(12)13)5(11-4)14-7(9)10/h1-2,7H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JODZHIVCXUWVMS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)O)OC(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

The synthesis of 2-Difluoromethoxy-6-fluoronicotinic acid involves several steps, typically starting with the appropriate nicotinic acid derivativeThis process can be achieved using various difluoromethylation reagents under specific reaction conditions . Industrial production methods may involve optimization of these synthetic routes to ensure high yield and purity of the final product.

化学反应分析

2-Difluoromethoxy-6-fluoronicotinic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed using suitable reducing agents to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Synthetic Chemistry

2-Difluoromethoxy-6-fluoronicotinic acid is utilized as a versatile building block in the synthesis of more complex molecules. It plays a crucial role in developing pharmaceuticals and agrochemicals due to its ability to undergo various chemical transformations, including oxidation, reduction, and substitution reactions .

Research indicates that this compound exhibits significant biological activities, particularly in the modulation of enzyme activity and receptor interactions. The presence of the difluoromethoxy group enhances its lipophilicity and metabolic stability, which are critical for its biological efficacy .

Medical Applications

Ongoing studies have highlighted the therapeutic potential of this compound in treating inflammatory and autoimmune diseases. It has been identified as a potential Janus kinase (JAK) inhibitor, which could be beneficial for conditions like rheumatoid arthritis and psoriasis .

Inflammatory Diseases

A study demonstrated that fluorinated compounds like this compound inhibit JAK family kinases, crucial for regulating immune responses. The compound showed significant activity against multiple inflammatory pathways, suggesting its potential as a treatment modality for inflammatory diseases .

Cancer Research

Preliminary investigations into the effects of this compound on cancer cell lines revealed its ability to inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are necessary to elucidate these pathways fully .

Neuroprotective Effects

Emerging research suggests that this compound may exert neuroprotective effects by modulating neurotransmitter systems; however, this area remains under-explored .

作用机制

The mechanism of action of 2-Difluoromethoxy-6-fluoronicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the difluoromethoxy group can enhance its binding affinity and selectivity towards these targets. The pathways involved may include inhibition or activation of specific biochemical processes, depending on the nature of the target .

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares 2-difluoromethoxy-6-fluoronicotinic acid with key analogs, focusing on substituents, molecular properties, and functional differences:

Detailed Analysis of Substituent Effects

Electronic and Steric Modifications

- Difluoromethoxy vs. Chloro/Methoxy Groups : The difluoromethoxy group (-OCF₂H) in the parent compound provides greater electronegativity and lipophilicity compared to chloro (-Cl) or methoxy (-OCH₃) substituents. This enhances membrane permeability, a critical factor in drug design .

- Fluorine vs. Methyl Groups: Fluorine’s small size and high electronegativity minimize steric hindrance while polarizing C-F bonds, improving metabolic resistance.

生物活性

2-Difluoromethoxy-6-fluoronicotinic acid (DFM-FNA) is a fluorinated derivative of nicotinic acid, characterized by its molecular formula CHFNO and a molecular weight of 207.11 g/mol. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry and drug development.

The synthesis of DFM-FNA typically involves the difluoromethylation of a suitable nicotinic acid derivative. Various reagents and conditions are employed to achieve the desired structural modifications. Key reactions include:

- Oxidation : Converts functional groups into higher oxidation states.

- Reduction : Facilitates the formation of alcohols or amines from carbonyl compounds.

- Substitution : Involves replacing one functional group with another, which is crucial for modifying the compound's reactivity.

The unique difluoromethoxy group enhances the compound's lipophilicity and metabolic stability, which are critical for its biological activity.

DFM-FNA's mechanism of action primarily involves its interaction with specific enzymes and receptors in biological systems. The difluoromethoxy group is believed to enhance binding affinity and selectivity towards these targets, potentially modulating various biochemical pathways. This can lead to either inhibition or activation of key processes involved in disease mechanisms .

Therapeutic Potential

Research indicates that DFM-FNA may have therapeutic applications in treating various conditions, particularly those involving inflammatory and autoimmune diseases. The compound has shown promise as a JAK inhibitor, which could be beneficial for conditions such as rheumatoid arthritis, psoriasis, and other inflammatory disorders .

Case Studies and Research Findings

- Inflammatory Diseases : A study highlighted the efficacy of fluorinated compounds like DFM-FNA in inhibiting JAK family kinases, which play a crucial role in immune response regulation. The compound demonstrated significant activity against multiple inflammatory pathways, suggesting its potential as a treatment modality .

- Cancer Research : DFM-FNA has been investigated for its effects on cancer cell lines. Preliminary results indicate that it may inhibit cell proliferation through mechanisms involving apoptosis and cell cycle arrest. Further studies are required to elucidate these pathways fully .

- Neuroprotective Effects : Some research has suggested that DFM-FNA may exert neuroprotective effects by modulating neurotransmitter systems, although this area remains under-explored .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 2-Fluoronicotinic Acid | Single fluorine substitution | Mild anti-inflammatory properties |

| 6-Fluoronicotinic Acid | Fluorine at position 6 | Moderate cytotoxicity against cancer cells |

| 2-Difluoromethoxy-3-fluoronicotinic Acid | Difluoromethoxy and fluorine substitutions | Enhanced binding affinity to JAK kinases |

The comparison highlights that while similar compounds exhibit biological activity, DFM-FNA's unique structure may confer superior properties in specific therapeutic contexts.

常见问题

Q. How can computational modeling predict the reactivity of fluorinated groups in this compound under varying pH conditions?

- Methodology : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of C-F and O-CHF bonds. Solvent models (e.g., COSMO-RS) simulate pH-dependent hydrolysis pathways. Validate predictions with experimental kinetic studies using stopped-flow spectroscopy .

Q. What strategies mitigate conflicting data in environmental persistence studies of perfluoroalkyl-substituted acids?

- Methodology : Standardize test systems (e.g., OECD 309 for water-sediment degradation) to reduce variability. Use isotopically labeled analogs (e.g., - or -tags) to track degradation products. Apply multivariate statistical analysis to distinguish between abiotic vs. biotic degradation pathways .

Q. What enzymatic pathways are involved in the biodegradation of difluoromethoxy-substituted compounds, and how can they be assayed?

- Methodology : Conduct metagenomic sequencing of microbial consortia exposed to the compound to identify catabolic genes (e.g., dehalogenases). Use fluorometric assays (e.g., fluoride ion-selective electrodes) to quantify defluorination activity. Compare with known pathways for perfluorooctanoic acid (PFOA) degradation .

Data Contradiction and Validation

Q. How can researchers resolve discrepancies in reported toxicity profiles of fluorinated nicotinic acid derivatives?

- Methodology : Cross-validate in vitro (e.g., HepG2 cell assays) and in vivo (e.g., rodent models) data using standardized protocols (OECD 423 for acute toxicity). Account for batch-to-batch purity variations via LC-MS impurity profiling. Use systematic reviews (PRISMA guidelines) to assess publication bias .

Experimental Design Frameworks

Q. What criteria ensure a robust research question for studying fluorinated compounds in academic settings?

- Methodology : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example, assess feasibility by piloting small-scale fluorination reactions. Novelty is achieved by targeting understudied metabolites (e.g., difluoromethoxy-glucuronide conjugates) .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。